molecular formula C17H17N5O3 B2662225 N-(2-methoxyphenyl)-5-methyl-1-(4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)-1H-pyrazole-4-carboxamide CAS No. 1172821-64-5

N-(2-methoxyphenyl)-5-methyl-1-(4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)-1H-pyrazole-4-carboxamide

Cat. No. B2662225
M. Wt: 339.355
InChI Key: PGICTBIOBXRBPZ-UHFFFAOYSA-N
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Description

This compound is a potent and selective inhibitor of Histone Methyltransferase EZH2 . EZH2 is the catalytic engine of the PRC2 complex and thus represents a key candidate oncology target for pharmacological intervention .

Scientific Research Applications

Synthesis and Characterization

The compound has been involved in studies aimed at synthesizing and characterizing new chemical derivatives with potential biological activities. For instance, Hassan et al. (2014) synthesized 5-Amino-N-aryl-3-[(4-methoxyphenyl)amino]-1H-pyrazole-4-carboxamides through a reaction process involving hydrazine hydrate in ethanol, leading to pyrazolo[1,5-a]pyrimidine derivatives. These compounds were then characterized using various analytical and spectral methods, including IR, MS, 1H-NMR, and 13C-NMR, establishing their structures and potential as cytotoxic agents against Ehrlich Ascites Carcinoma (EAC) cells (Hassan, Hafez, & Osman, 2014).

Biological Evaluation

Further research has evaluated the biological activities of derivatives related to the compound. Rahmouni et al. (2016) synthesized a novel series of pyrazolopyrimidines and investigated their cytotoxic and anti-5-lipoxygenase activities, demonstrating the potential therapeutic applications of these derivatives in cancer and inflammation (Rahmouni et al., 2016).

Antidiabetic Screening

Lalpara et al. (2021) explored the antidiabetic potential of N-substituted dihydropyrimidine derivatives through in vitro screening using the α-amylase inhibition assay. This study highlights the relevance of such compounds in developing new antidiabetic treatments, providing a foundation for further pharmacological exploration (Lalpara et al., 2021).

Future Directions

The compound demonstrates robust antitumor effects in a Karpas-422 xenograft model when dosed at 160 mg/kg BID and is currently in Phase I clinical trials . This suggests that it has potential for future development and use in oncology.

properties

IUPAC Name

N-(2-methoxyphenyl)-5-methyl-1-(4-methyl-6-oxo-1H-pyrimidin-2-yl)pyrazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17N5O3/c1-10-8-15(23)21-17(19-10)22-11(2)12(9-18-22)16(24)20-13-6-4-5-7-14(13)25-3/h4-9H,1-3H3,(H,20,24)(H,19,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PGICTBIOBXRBPZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=O)NC(=N1)N2C(=C(C=N2)C(=O)NC3=CC=CC=C3OC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-methoxyphenyl)-5-methyl-1-(4-methyl-6-oxo-1H-pyrimidin-2-yl)pyrazole-4-carboxamide

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